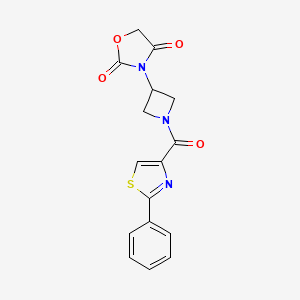

![molecular formula C20H21N3O2 B2656301 4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether CAS No. 338771-23-6](/img/structure/B2656301.png)

4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

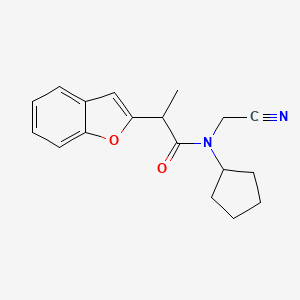

4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTES is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Aplicaciones Científicas De Investigación

Spin Interaction in Zinc Complexes

A study on Schiff and Mannich bases, including compounds with tert-butyl and pyridinyl functional groups, explores their zinc complexes' spin interactions. These complexes show reversible anodic waves in cyclic voltammetry, indicating their potential in electrochemical applications and the study of radical species stability, which could be relevant for developing new materials with specific magnetic or electronic properties (Orio et al., 2010).

Catalytic Asymmetric Conjugate Addition

Research involving (S)-2-(tert-Butylmethylphosphino)phenol demonstrates its use as a P/O hybrid ligand in the Cu-catalyzed asymmetric conjugate addition, achieving high enantioselectivity. This highlights the role of tert-butyl functional groups in catalysis, particularly in enhancing reaction selectivity, which could be applied in synthesizing enantiomerically pure pharmaceuticals (Takahashi et al., 2005).

Polyimide Synthesis for Material Science

The synthesis of polyimides from diamines containing tert-butyl groups, such as 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether, illustrates the development of materials with enhanced solubility, thermal stability, and optical properties. These materials are significant for creating high-performance polymers with applications in electronics, coatings, and aerospace industries (Li et al., 2016).

Phenol Alkylation Using Sulfonic Acid Catalysts

A study on the tert-butylation of phenol with tert-butyl alcohol using sulfonic acid-functional ionic liquids as catalysts delves into optimizing reaction conditions and developing kinetic models. This research is vital for understanding and enhancing the efficiency of chemical processes in industrial organic synthesis, particularly in producing alkylated phenols for various applications (Elavarasan et al., 2011).

Propiedades

IUPAC Name |

4-(4-tert-butylphenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-20(2,3)14-8-10-15(11-9-14)25-19-17(24-4)13-22-18(23-19)16-7-5-6-12-21-16/h5-13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLWZRKMSPUMKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC=C2OC)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

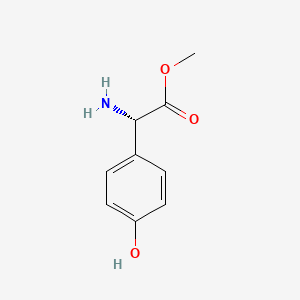

![N-[(3-ethoxy-4-methoxyphenyl)-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide](/img/structure/B2656219.png)

![4,5-Dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2656221.png)

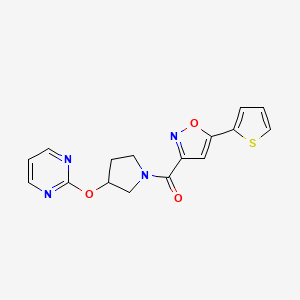

![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2656222.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2656223.png)

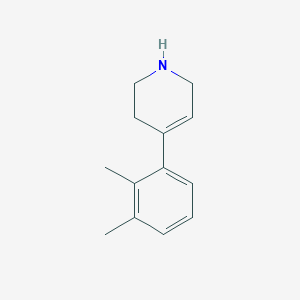

![1-[2-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2656224.png)

![2-Methoxy-5-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2656226.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2656230.png)

![tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B2656233.png)

![(3-(4-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2656238.png)